(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H94N2O14Si2 |
|---|---|
Molecular Weight |
979.4 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C48H94N2O14Si2/c1-23-35-48(13,54)40(51)30(5)37(49-64-45(9,10)56-24-2)28(3)26-46(11,53)41(61-44-39(62-65(17,18)19)34(50(14)15)25-29(4)57-44)31(6)38(32(7)43(52)59-35)60-36-27-47(12,55-16)42(33(8)58-36)63-66(20,21)22/h28-36,38-42,44,51,53-54H,23-27H2,1-22H3/b49-37-/t28-,29-,30+,31+,32-,33+,34+,35-,36+,38+,39-,40-,41-,42+,44+,46-,47-,48-/m1/s1 |
InChI Key |
CUJNDMRUUFHMGS-GUYDAEHASA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OCC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Biological Activity
The compound in focus, known by its IUPAC name as (3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one , exhibits a complex structure that suggests diverse biological activities. This article will explore its biological properties through case studies and research findings.
The compound has a molecular weight of 747.95 g/mol and is characterized by multiple hydroxyl groups and ether functionalities that may contribute to its biological activities. Its structure includes various chiral centers which may influence its pharmacological profile.
Antimicrobial Properties
Research indicates that compounds similar to this one have demonstrated significant antimicrobial activity. For instance:
- Erythromycin derivatives , which share structural similarities with the compound , have been shown to exhibit broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria .
- In vitro studies have reported that modifications in the side chains can enhance the antimicrobial efficacy of these compounds .
Antioxidant Activity
The presence of hydroxyl groups in the compound is associated with antioxidant properties. Studies have shown that such compounds can scavenge free radicals effectively:
- A study highlighted that erythromycin derivatives can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has potential anti-inflammatory effects:
- Research on similar compounds has indicated their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar to other macrolide antibiotics like erythromycin, this compound likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
- Antioxidant Mechanism : The hydroxyl groups may donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Modulation of Immune Response : By affecting cytokine production and signaling pathways involved in inflammation.
Q & A
Q. How do advanced separation technologies improve purification of stereoisomeric impurities?
- Methodology :
- Optimize chiral stationary phases (CSPs) in ultra-high-performance liquid chromatography (UHPLC), testing cellulose- and amylose-based columns for enantioselectivity.
- Couple with supercritical fluid chromatography (SFC) to reduce solvent consumption and improve resolution of diastereomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
